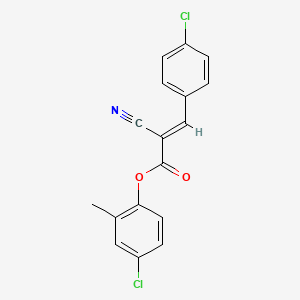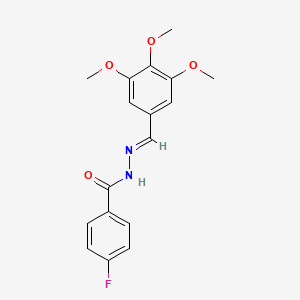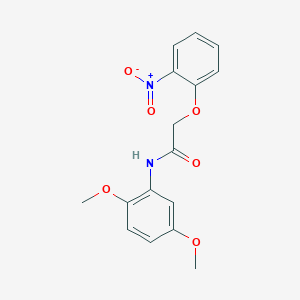
4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate is a compound synthesized from various chemical reactions involving chlorination, ammoniation, and other processes. It is studied for its molecular structure, chemical reactions, and various properties.
Synthesis Analysis
The synthesis of this compound involves several steps including chlorination, ammoniation, and reactions with different chemical agents. For instance, a related compound was prepared from 4-chlorobenzoyl chloride and ethyl 2-cyanoacetate, followed by reactions with other chlorinated compounds (Zheng Jing, 2012).
Molecular Structure Analysis
The molecular structure of this compound and similar ones are confirmed using techniques like 1H NMR, IR, and X-ray crystallography. These methods help in elucidating the detailed structural arrangement of the molecule, providing insights into its geometric configuration and atomic connectivity (Zheng Jing, 2012).
Chemical Reactions and Properties
Compounds similar to 4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate exhibit various chemical reactions and properties. For instance, some derivatives have been studied for their herbicidal activities and show good efficacy as herbicides (Qingmin Wang et al., 2004).
Physical Properties Analysis
The physical properties of such compounds are typically analyzed using techniques like IR, NMR spectroscopy, and single crystal X-ray diffraction. These techniques provide information about the vibrational frequencies, molecular geometry, and other physical aspects of the compound.
Chemical Properties Analysis
The chemical properties can be examined through various spectroscopic methods and computational calculations. For instance, studies involving DFT calculations and spectral analysis help in understanding the reactivity, molecular electrostatic potential, and frontier orbitals of similar compounds (R. Satheeshkumar et al., 2017).
Aplicaciones Científicas De Investigación
Novel Polymer Synthesis
4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate serves as a precursor for synthesizing a range of novel polymers. In the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, including compounds with chlorophenyl substitutions, researchers have developed materials with potential applications in various fields, including materials science. These polymers exhibit unique properties due to the incorporation of the cyanoacrylate moiety, which could be leveraged for advanced materials with specific characteristics such as enhanced thermal stability or specific optical properties (Whelpley et al., 2022).
Organic Sensitizers for Solar Cells
The compound's structural framework is beneficial in the molecular engineering of organic sensitizers for solar cell applications. By adjusting the electron-donating and electron-withdrawing groups, researchers have developed highly efficient sensitizers for dye-sensitized solar cells. These modifications aim to improve the incident photon-to-current conversion efficiency, contributing to the development of more efficient renewable energy sources. The exploration of such compounds underscores the potential of 4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate derivatives in enhancing solar cell performance through molecular design (Kim et al., 2006).
Fungicide Synthesis
In the agricultural sector, derivatives of 4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate have been explored for their fungicidal properties. The synthesis of novel fungicides, such as SYP-3343, demonstrates the compound's utility in developing broad-spectrum fungicides with high activity against various fungi. This application is critical for enhancing crop protection and food security by providing new tools for managing fungal diseases in agriculture (Liu et al., 2011).
Corrosion Inhibition
Research on new acrylamide derivatives, including those based on the 4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate structure, has shown promising results in corrosion inhibition for metals in acidic environments. These compounds are effective in protecting metals like copper in nitric acid solutions, highlighting their potential as corrosion inhibitors in industrial applications. The study of such derivatives contributes to the development of more effective and environmentally friendly corrosion protection strategies (Abu-Rayyan et al., 2022).
Propiedades
IUPAC Name |
(4-chloro-2-methylphenyl) (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-11-8-15(19)6-7-16(11)22-17(21)13(10-20)9-12-2-4-14(18)5-3-12/h2-9H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQWFRYWGNBBDV-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C(=CC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)


![N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)

![8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568226.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylacetamide](/img/structure/B5568231.png)

![1-(3,4-dihydroxyphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B5568264.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)

